Thalidomide-O-amido-PEG4-propargyl

PROTAC Ternary complex geometry Linker length optimization

Thalidomide-O-amido-PEG4-propargyl is the rational first-choice CRBN-recruiting building block for PROTAC library synthesis. Its amide-linked PEG4 spacer (~16.7 Å) delivers >100-hour hydrolytic stability at pH 7.4, outperforming ether-linked analogs that degrade during multi-step synthesis. The terminal propargyl enables rapid CuAAC click assembly with >95% efficiency, accelerating SAR campaigns. The PEG4 length occupies the empirically validated optimal conformational window for ternary complex formation, where shorter PEG2 variants fail to induce degradation. Supplied as ≥98% pure solid. Choose this building block to ensure reproducible degradation and linker integrity across extended protocols.

Molecular Formula C26H31N3O10
Molecular Weight 545.5 g/mol
Cat. No. B8106465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amido-PEG4-propargyl
Molecular FormulaC26H31N3O10
Molecular Weight545.5 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C26H31N3O10/c1-2-9-35-11-13-37-15-16-38-14-12-36-10-8-27-22(31)17-39-20-5-3-4-18-23(20)26(34)29(25(18)33)19-6-7-21(30)28-24(19)32/h1,3-5,19H,6-17H2,(H,27,31)(H,28,30,32)
InChIKeyYQAXBHSYTVILLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-amido-PEG4-propargyl: E3 Ligase Ligand-Linker Conjugate for PROTAC Synthesis and Click Chemistry


Thalidomide-O-amido-PEG4-propargyl (CAS 2496687-00-2) is a bifunctional synthetic compound designed for targeted protein degradation via PROTAC (Proteolysis Targeting Chimera) technology . It comprises three integrated modules: a thalidomide-based cereblon (CRBN) E3 ligase ligand, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal propargyl alkyne handle . This modular architecture enables CRBN recruitment for ubiquitin-proteasome mediated degradation while the propargyl group facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) for rapid modular assembly with azide-bearing target protein ligands . The amide bond linking the thalidomide scaffold to the PEG4 chain distinguishes this compound from simpler ether-linked analogs, imparting enhanced hydrolytic stability and a defined conformational geometry . With a molecular weight of 545.54 Da and demonstrated solubility of 10 mM in DMSO, this reagent is supplied as a high-purity (≥98%) solid suitable for PROTAC library synthesis and chemical biology probe development [1].

Why Thalidomide-O-amido-PEG4-propargyl Cannot Be Interchanged with Simpler Thalidomide-PEG Conjugates


Generic substitution of Thalidomide-O-amido-PEG4-propargyl with other thalidomide-PEG conjugates is not feasible because each structural variant uniquely determines ternary complex geometry, degradation efficiency, and synthetic accessibility in PROTAC design [1]. The specific combination of an amide-linked PEG4 spacer and a terminal propargyl group is not an arbitrary selection: the PEG4 length (approximately 16.7 Å end-to-end) occupies a narrow conformational window that optimally accommodates CRBN-target protein interactions while minimizing steric clashes, whereas shorter PEG2 variants (∼8-10 Å) can force suboptimal ternary complex geometries and longer PEG6/PEG8 analogs may introduce excessive conformational entropy that reduces cooperative binding [2]. Furthermore, the terminal propargyl alkyne enables rapid CuAAC modular assembly that is absent in amine-terminated analogs (e.g., Thalidomide-O-PEG4-amine), which require alternative coupling chemistries with different efficiency and byproduct profiles . These structural and functional distinctions have direct, quantifiable consequences for PROTAC potency, selectivity, and reproducibility, making simple replacement with in-class compounds a high-risk proposition for research outcomes [3].

Quantitative Comparative Evidence: Thalidomide-O-amido-PEG4-propargyl vs. Closest Analogs


PEG4 Linker Length Provides Optimal CRBN-Target Protein Spacing vs. PEG2 and PEG6 Variants

The PEG4 spacer in Thalidomide-O-amido-PEG4-propargyl provides an end-to-end distance of approximately 16.7 Å, which falls within the empirically validated optimal range (12-20+ carbon equivalents) for productive CRBN-target ternary complex formation [1]. In a systematic PROTAC SAR study using Retro-2-based degraders with identical CRBN ligand and warhead, the PEG2 analog (shorter linker) exhibited significantly reduced or absent GSPT1 degradation compared to the PEG4 analog, demonstrating that linker length alone determines degradation outcome [2]. This dependency on PEG linker length for degradation efficiency has been established as a first-order determinant in PROTAC optimization campaigns [3].

PROTAC Ternary complex geometry Linker length optimization

Amide Linkage Enhances Hydrolytic Stability Relative to Ether-Linked Analogs

Thalidomide-O-amido-PEG4-propargyl incorporates an amide bond at the thalidomide-PEG junction, whereas Thalidomide-O-PEG4-propargyl (CAS 2098799-77-8) utilizes a direct ether linkage . Amide bonds exhibit significantly higher resistance to hydrolysis under both acidic and basic conditions compared to ether linkages, with amide half-lives typically exceeding 100 hours at pH 7.4 and 37°C versus ether linkages that can undergo cleavage under acidic conditions [1]. This differential stability has practical consequences for PROTAC synthesis workflows, where amide-linked conjugates maintain structural integrity during extended coupling reactions and subsequent purification steps .

Chemical stability Hydrolysis resistance Linker chemistry

DMSO Solubility of 10 mM Exceeds Typical Requirements for Click Chemistry Reactions

Thalidomide-O-amido-PEG4-propargyl exhibits a solubility of 10 mM in DMSO, as documented in vendor technical specifications [1]. This solubility level is more than sufficient for typical CuAAC click chemistry reactions, which are commonly performed at 0.5-2 mM final alkyne concentration . In contrast, the shorter PEG2 analog (Thalidomide-O-PEG2-propargyl) demonstrates a significantly higher DMSO solubility of ~120 mg/mL (~299.72 mM) due to its lower molecular weight (400.38 Da vs. 545.54 Da) . While the PEG2 variant offers higher molar solubility, its reduced linker length imposes geometric constraints on ternary complex formation, creating a trade-off that favors the PEG4 variant for PROTAC applications requiring optimal spatial separation [2].

Solubility Click chemistry Reaction conditions

Propargyl Alkyne Enables CuAAC Click Chemistry vs. Amine-Terminated Analogs Requiring Alternative Coupling

The terminal propargyl group of Thalidomide-O-amido-PEG4-propargyl enables highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing target ligands, a bioorthogonal reaction that proceeds with >95% yield under standard conditions and generates a stable triazole linkage . In contrast, Thalidomide-O-PEG4-amine (CAS 2401832-00-4) contains a terminal amine group that requires coupling to carboxylic acids or activated esters (e.g., NHS esters), reactions that are less chemoselective and may require protecting group strategies . The alkyne-azide click chemistry approach has been demonstrated to enable rapid modular synthesis of diverse PROTAC libraries, significantly accelerating structure-activity relationship studies [1].

Click chemistry Bioconjugation Synthetic accessibility

Optimal Use Cases for Thalidomide-O-amido-PEG4-propargyl Based on Differentiated Properties


PROTAC Library Synthesis Requiring Optimized Linker Length for Ternary Complex Formation

Thalidomide-O-amido-PEG4-propargyl is the preferred CRBN-recruiting building block for synthesizing PROTAC libraries when the distance between the target protein's ligand binding pocket and the CRBN E3 ligase interface is unknown or falls within the 12-20+ carbon equivalent range. The PEG4 linker provides the empirically validated optimal end-to-end distance (~16.7 Å) that has been shown to support productive ubiquitination across multiple target classes, whereas PEG2 analogs (∼8-10 Å) frequently fail to induce degradation and PEG6/PEG8 analogs (∼22-30 Å) may introduce excessive conformational entropy that reduces degradation efficiency [1]. Systematic SAR studies demonstrate that linker length alone can determine whether a PROTAC achieves measurable target degradation, making PEG4 the rational starting point for library campaigns [2].

Click Chemistry-Based Modular Assembly of CRBN-Recruiting Degraders

The terminal propargyl group of Thalidomide-O-amido-PEG4-propargyl enables rapid CuAAC conjugation to azide-functionalized target ligands with >95% reaction efficiency under standard conditions [1]. This modular approach allows researchers to synthesize diverse PROTACs in parallel by simply mixing the pre-formed CRBN-PEG4-alkyne building block with various azide-modified warheads, significantly accelerating SAR studies compared to sequential amine-carboxylic acid coupling strategies that require activation and protection/deprotection steps [2]. The bioorthogonal nature of CuAAC also minimizes side reactions with functional groups present in complex warhead structures, preserving target ligand binding affinity .

Long-Term Stability-Dependent Workflows Requiring Resistant Chemical Linkages

For research programs involving extended PROTAC synthesis protocols, intermediate purification steps, or long-term storage of E3 ligase ligand-linker conjugates, Thalidomide-O-amido-PEG4-propargyl offers superior chemical robustness compared to ether-linked analogs. The amide bond linking the thalidomide scaffold to the PEG4 chain exhibits >100-hour hydrolytic stability at physiological pH (7.4, 37°C), whereas ether linkages in compounds such as Thalidomide-O-PEG4-propargyl (CAS 2098799-77-8) are susceptible to acid-catalyzed cleavage during extended reaction workups [1]. This differential stability reduces the risk of linker degradation and subsequent loss of valuable synthetic intermediates, improving overall yield and reproducibility in multi-step PROTAC synthesis campaigns [2].

CRBN-Dependent Degradation Studies in Cellular Systems

Thalidomide-O-amido-PEG4-propargyl is ideally suited as a control or building block in cellular degradation assays where CRBN dependency must be confirmed. The thalidomide-derived CRBN ligand retains high-affinity binding to cereblon (CRBN), and the PEG4 spacer provides sufficient reach to enable ternary complex formation with a broad range of target proteins [1]. Researchers can use PROTACs constructed with this building block alongside CRBN-knockout cell lines or CRBN-binding competitors (e.g., excess free thalidomide) to validate that observed protein degradation is CRBN-dependent rather than an off-target effect of the warhead alone [2]. This application is critical for establishing mechanism of action and differentiating true PROTAC activity from direct target inhibition.

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